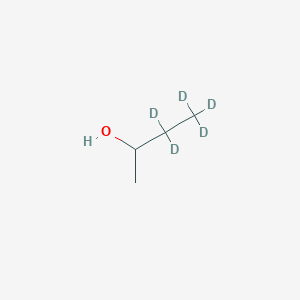
Sec-butanol-3,3,4,4,4-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sec-butanol-3,3,4,4,4-D5, also known as 3,3,4,4,4-pentadeuterio-2-butanol, is a deuterated alcohol with the molecular formula C4H5D5O and a molecular weight of 79.15 g/mol . This compound is a colorless liquid that is slightly soluble in water and has a boiling point of approximately 100°C . Deuterated compounds like this compound are often used in scientific research due to their unique properties, which can provide insights into reaction mechanisms and molecular interactions.
Preparation Methods
Sec-butanol-3,3,4,4,4-D5 can be synthesized through several methods. One common synthetic route involves the deuteration of sec-butanol using deuterium gas (D2) in the presence of a catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms. Industrial production methods may involve the use of specialized reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
Sec-butanol-3,3,4,4,4-D5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can be converted to sec-butanal-3,3,4,4,4-D5 or sec-butyric acid-3,3,4,4,4-D5 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Reduction reactions can convert this compound to sec-butane-3,3,4,4,4-D5 using reducing agents like lithium aluminum hydride (LiAlH4) . Substitution reactions may involve the replacement of the hydroxyl group with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) .
Scientific Research Applications
Sec-butanol-3,3,4,4,4-D5 has a wide range of scientific research applications. In chemistry, it is used as a tracer in reaction mechanism studies due to its deuterium labeling, which allows researchers to track the movement of atoms during chemical reactions . In biology, this compound can be used in metabolic studies to investigate the pathways and interactions of deuterated compounds within biological systems . In medicine, it may be used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts . In industry, this compound is used in the synthesis of other deuterated compounds and as a solvent in various chemical processes .
Mechanism of Action
The mechanism of action of sec-butanol-3,3,4,4,4-D5 involves its interaction with molecular targets and pathways within a system. The presence of deuterium atoms can alter the compound’s behavior compared to its non-deuterated counterpart, affecting reaction rates and pathways . Deuterium’s higher mass compared to hydrogen results in a kinetic isotope effect, which can slow down certain chemical reactions and provide insights into reaction mechanisms . This property is particularly useful in studying enzyme-catalyzed reactions and metabolic pathways .
Comparison with Similar Compounds
Sec-butanol-3,3,4,4,4-D5 can be compared to other deuterated alcohols, such as methanol-d4, ethanol-d6, and tert-butanol-d9 . Each of these compounds has unique properties due to the presence of deuterium atoms, which can affect their physical and chemical behavior. For example, tert-butanol-d9 has a higher boiling point and different solubility characteristics compared to this compound . The uniqueness of this compound lies in its specific deuterium labeling pattern, which can provide distinct advantages in certain research applications .
Properties
Molecular Formula |
C4H10O |
|---|---|
Molecular Weight |
79.15 g/mol |
IUPAC Name |
3,3,4,4,4-pentadeuteriobutan-2-ol |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
BTANRVKWQNVYAZ-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C)O |
Canonical SMILES |
CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















